molecular formula C21H16O8 B050151 Emodin Triacetate CAS No. 6030-60-0

Emodin Triacetate

Cat. No.: B050151
CAS No.: 6030-60-0
M. Wt: 396.3 g/mol
InChI Key: RVPRUQJQDGWKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emodin Triacetate is a derivative of emodin, a naturally occurring anthraquinone found in various plants, molds, and lichens. Emodin itself is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound is synthesized by acetylating emodin, resulting in a compound with enhanced stability and modified biological activity.

Biochemical Analysis

Biochemical Properties

Emodin Triacetate, like its parent compound Emodin, is believed to interact with several enzymes, proteins, and other biomolecules. It has been suggested that Emodin exerts its effects through multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, and abnormal proliferation of cells .

Cellular Effects

Emodin has been shown to have a wide range of effects on various types of cells. For instance, it has been reported to have anti-inflammatory effects, and it can modulate cell migration of skin cells through the MAP kinase pathway . It’s reasonable to hypothesize that this compound may have similar effects.

Molecular Mechanism

Studies on Emodin suggest that it is involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells .

Dosage Effects in Animal Models

In animal models, Emodin has shown to have a significant analgesic effect on nitroglycerin-induced migraines . The effects of this compound at different dosages in animal models are yet to be studied.

Metabolic Pathways

Emodin has been found to be metabolized through various pathways, including reduction, hydroxylation, acetylation, demethylation, and methylation . It’s plausible that this compound may follow similar metabolic pathways.

Transport and Distribution

Emodin has been shown to have a wide range of effects on various types of cells .

Subcellular Localization

Studies on Emodin suggest that it may have effects on its activity or function depending on its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emodin Triacetate typically involves the acetylation of emodin. One common method is the reaction of emodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Emodin Triacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form emodin quinone derivatives.

    Reduction: Reduction of this compound can yield emodin anthrone derivatives.

    Substitution: The acetyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or tin(II) chloride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Emodin quinone derivatives.

    Reduction: Emodin anthrone derivatives.

    Substitution: Various emodin derivatives with substituted functional groups.

Scientific Research Applications

Emodin Triacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other emodin derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of natural colorants and dyes due to its anthraquinone structure.

Comparison with Similar Compounds

    Emodin: The parent compound, known for its broad spectrum of biological activities.

    Aloe-emodin: Another anthraquinone derivative with similar anti-cancer and anti-inflammatory properties.

    Chrysophanol: An anthraquinone with comparable biological activities but different structural features.

Uniqueness of Emodin Triacetate: this compound stands out due to its enhanced stability and modified biological activity compared to emodin. The acetylation of emodin not only improves its stability but also alters its interaction with molecular targets, potentially leading to different therapeutic effects.

Properties

IUPAC Name

(4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-9-5-14-18(16(6-9)28-11(3)23)21(26)19-15(20(14)25)7-13(27-10(2)22)8-17(19)29-12(4)24/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRUQJQDGWKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321817
Record name (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6030-60-0
Record name 1,3,8-Tris(acetyloxy)-6-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6030-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 382139
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC382139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emodin Triacetate
Reactant of Route 2
Reactant of Route 2
Emodin Triacetate
Reactant of Route 3
Reactant of Route 3
Emodin Triacetate
Reactant of Route 4
Reactant of Route 4
Emodin Triacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Emodin Triacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Emodin Triacetate
Customer
Q & A

Q1: How does 13C NMR spectroscopy contribute to understanding the structure of Emodin Triacetate?

A1: 13C NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds like this compound. By analyzing the chemical shifts and coupling patterns observed in the 13C NMR spectrum, researchers can determine the number and types of carbon atoms present in the molecule, as well as their connectivity and surrounding chemical environment. This information is crucial for confirming the identity and purity of this compound, and for understanding its chemical properties and potential biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.